

Recombinant Expression and Purification of Anthopleurin C: Application Notes and Protocols

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Compound of Interest

Compound Name: Anthopleurin C

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Introduction

Anthopleurin C (AP-C) is a polypeptide toxin isolated from the sea anemone *Anthopleura elegantissima*. Like other sea anemone toxins, AP-C is a potent modulator of voltage-gated sodium channels (NaVs), key proteins involved in the generation and propagation of action potentials in excitable cells. Specifically, Anthopleurins bind to receptor site 3 on the channel, which slows the inactivation process and prolongs the sodium current. This activity makes AP-C a valuable pharmacological tool for studying the structure and function of NaV channels and a potential lead compound for the development of novel therapeutics targeting conditions involving channelopathies.

The limited availability of AP-C from natural sources necessitates the development of robust recombinant expression and purification strategies. This document provides detailed protocols for the expression of AP-C in *Escherichia coli* as a thioredoxin fusion protein, followed by a comprehensive purification scheme.

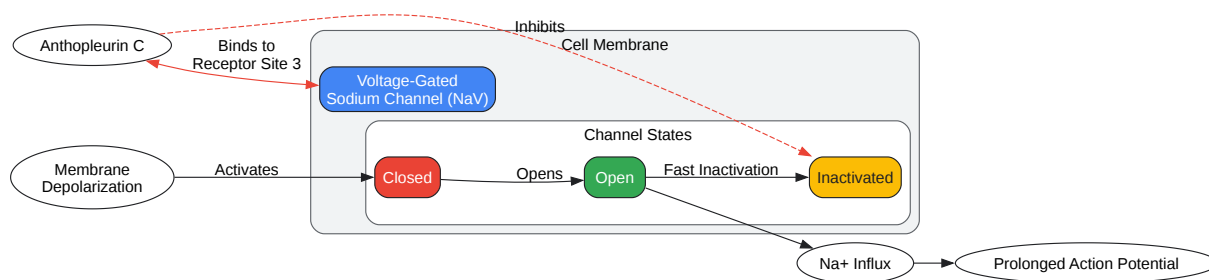
Data Summary

Quantitative data from the expression and purification of **Anthopleurin C** and its close homologs are summarized below. It is important to note that yields can vary significantly depending on the specific construct, expression conditions, and purification protocol.

Parameter	Recombinant Hk2a (95% identity to AP-C)	Recombinant Anthopleurin B (ApB)
Expression System	E. coli with Thioredoxin (Trx) fusion vector (pTRX)	E. coli with bacteriophage T7 gene 9 product fusion
Host Strain	Not specified	Not specified
Culture Volume	1 Liter	1 Liter
Induction	Not specified	Not specified
Purification Method	Affinity Chromatography	Refolding and Protease Cleavage
Final Yield	15 mg/L[1]	~1 mg/L[2]
Purity	Not specified	High, identical to natural ApB[2]

Signaling Pathway of Anthopleurin C

Anthopleurin C exerts its effects by modulating the function of voltage-gated sodium channels. The toxin binds to receptor site 3 on the extracellular side of the channel, which is located on the S3-S4 loop of domain IV. This binding interferes with the conformational changes that lead to fast inactivation of the channel. As a result, the channel remains in an open state for a longer duration, leading to a prolonged influx of sodium ions and an extended action potential.

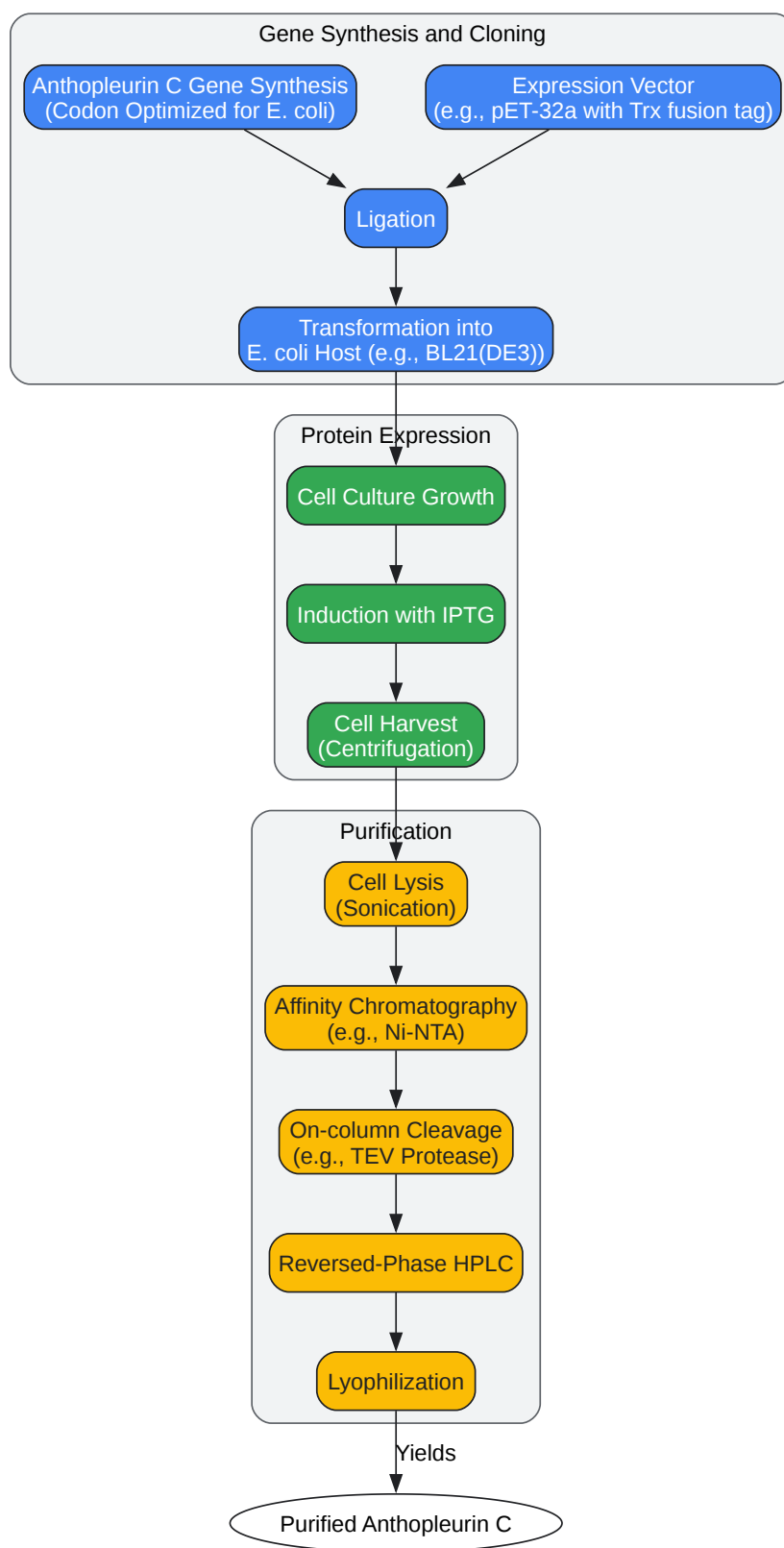


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Caption: **Anthopleurin C** binding to NaV channels inhibits fast inactivation.

Experimental Workflow

The overall workflow for the recombinant expression and purification of **Anthopleurin C** involves several key stages, from gene synthesis to the final purified peptide.



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Caption: Workflow for recombinant **Anthopleurin C** production.

Detailed Experimental Protocols

Gene Synthesis and Cloning

- Gene Design and Synthesis:
 - The amino acid sequence of **Anthopleurin C** is back-translated to a DNA sequence.
 - Codon optimization for E. coli expression is performed to enhance protein yield.
 - Restriction sites compatible with the chosen expression vector (e.g., NcoI and XhoI for pET-32a) are added to the 5' and 3' ends of the gene.
 - The synthesized gene is then cloned into a suitable expression vector, such as pET-32a, which allows for the expression of the target protein as a fusion with thioredoxin (Trx), a 6x-His tag, and a TEV protease cleavage site.
- Transformation:
 - The ligation product is transformed into a competent E. coli expression strain, such as BL21(DE3).
 - Transformed cells are plated on LB agar containing the appropriate antibiotic (e.g., ampicillin for pET-32a) and incubated overnight at 37°C.

Protein Expression

- Starter Culture:
 - A single colony from the agar plate is used to inoculate 50 mL of LB medium containing the appropriate antibiotic.
 - The culture is grown overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture and Induction:
 - The overnight starter culture is used to inoculate 1 L of LB medium containing the appropriate antibiotic in a 2.8 L baffled flask.

- The culture is grown at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- The culture is then incubated for a further 4-6 hours at 30°C with shaking.
- Cell Harvest:
 - The cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - The cell pellet is washed with phosphate-buffered saline (PBS) and can be stored at -80°C until further use.

Protein Purification

- Cell Lysis:
 - The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
 - The cells are lysed by sonication on ice.
 - The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
- Affinity Chromatography:
 - The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - The column is washed with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.
 - The Trx-AP-C fusion protein is eluted with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

- On-Column Cleavage of the Fusion Tag:
 - The eluted fusion protein is dialyzed against a cleavage buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
 - The dialyzed protein is re-loaded onto the Ni-NTA column.
 - TEV protease is added to the column and incubated overnight at 4°C to cleave the Trx tag from AP-C. The optimal ratio of protease to fusion protein should be determined empirically.
 - The cleaved AP-C is collected in the flow-through, while the Trx-His tag and the His-tagged TEV protease remain bound to the column.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - The flow-through containing AP-C is acidified with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - The sample is loaded onto a C18 RP-HPLC column.
 - The peptide is eluted using a linear gradient of acetonitrile in 0.1% TFA.
 - Fractions are collected and analyzed by SDS-PAGE and mass spectrometry to confirm the purity and identity of AP-C.
- Lyophilization:
 - The pure fractions containing AP-C are pooled and lyophilized to obtain a stable powder.

Biological Activity Assay

The biological activity of the purified recombinant **Anthopleurin C** can be assessed by its effect on the inactivation kinetics of voltage-gated sodium channels in a suitable cellular system.

- Cell Culture:

- HEK-293 cells stably expressing a specific NaV channel subtype (e.g., NaV1.5) are cultured under standard conditions.
- Electrophysiology:
 - Whole-cell patch-clamp recordings are performed on the HEK-293 cells.
 - A voltage protocol is applied to elicit sodium currents.
 - After establishing a stable baseline recording, recombinant AP-C is perfused into the bath at various concentrations.
 - The effect of AP-C on the decay (inactivation) of the sodium current is measured. A slowing of the inactivation rate indicates biological activity.[3]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful recombinant expression and purification of **Anthopleurin C**. The use of a thioredoxin fusion partner enhances the solubility of the expressed protein in E. coli, and the subsequent multi-step purification protocol yields a highly pure and biologically active peptide. This recombinant approach provides a reliable and scalable source of **Anthopleurin C** for further research and drug development applications.

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